molecular formula C11H13Cl2NO B3230035 (R)-1-(2,6-Dichloro-benzyl)-pyrrolidin-3-ol CAS No. 1289585-43-8

(R)-1-(2,6-Dichloro-benzyl)-pyrrolidin-3-ol

Cat. No.: B3230035
CAS No.: 1289585-43-8
M. Wt: 246.13 g/mol
InChI Key: GUYMOOVSTCKWJM-MRVPVSSYSA-N
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Description

(R)-1-(2,6-Dichloro-benzyl)-pyrrolidin-3-ol is a chiral pyrrolidin-3-ol derivative substituted with a 2,6-dichlorobenzyl group at the nitrogen atom. Its molecular formula is C₁₁H₁₃Cl₂NO, with a calculated molar mass of 245.14 g/mol (based on atomic weights). The compound features stereochemical specificity at the pyrrolidin-3-ol carbon (R-configuration) and the benzyl group (2,6-dichloro substitution pattern).

Properties

IUPAC Name

(3R)-1-[(2,6-dichlorophenyl)methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c12-10-2-1-3-11(13)9(10)7-14-5-4-8(15)6-14/h1-3,8,15H,4-7H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYMOOVSTCKWJM-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,6-Dichloro-benzyl)-pyrrolidin-3-ol typically involves the reaction of 2,6-dichlorobenzyl chloride with pyrrolidine under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of ®-1-(2,6-Dichloro-benzyl)-pyrrolidin-3-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,6-Dichloro-benzyl)-pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the benzyl group.

    Substitution: The chlorine atoms on the benzyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deoxygenated compounds or modified benzyl derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

®-1-(2,6-Dichloro-benzyl)-pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of ®-1-(2,6-Dichloro-benzyl)-pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between (R)-1-(2,6-Dichloro-benzyl)-pyrrolidin-3-ol and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Stereochemistry Key Features/Applications References
This compound C₁₁H₁₃Cl₂NO 245.14 2,6-dichlorobenzyl R-configuration Research chemical (discontinued)
(R)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol C₁₁H₁₄ClNO 211.69 3-chlorobenzyl R-configuration Laboratory chemical for R&D
(S)-1-((S)-2-(4-Fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol C₁₄H₂₀FN₂O 248.33 4-fluorophenyl, methylaminoethyl S,S-configuration Not specified (catalog entry)
Vernakalant Hydrochloride C₂₀H₃₁NO₄·HCl 385.93 Cyclohexyl, 3,4-dimethoxyphenethoxy R,R,R-configuration Antiarrhythmic (atrial fibrillation)
Key Observations:
  • Molecular Weight : The dichloro derivative has a higher molar mass (245.14 g/mol) than the 3-chloro analog (211.69 g/mol), which may influence solubility and bioavailability .
  • Stereochemistry : Vernakalant’s complex stereochemistry (R,R,R) and extended structure contribute to its specificity as a sodium/potassium channel blocker, contrasting with the simpler chiral center in the main compound .

Pharmacological and Functional Comparisons

  • Vernakalant Hydrochloride : Approved for atrial fibrillation, this compound demonstrates how pyrrolidin-3-ol derivatives can be tailored for cardiovascular applications through bulky substituents (e.g., cyclohexyl and methoxyphenyl groups) .
  • (R)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol: Classified as a laboratory chemical, its mono-chloro structure suggests utility as a synthetic intermediate or reference standard in medicinal chemistry .
  • (S)-1-((S)-2-(4-Fluoro-phenyl)-...pyrrolidin-3-ol: The fluorine atom and methylaminoethyl chain may enhance metabolic stability and receptor interaction, though its specific applications remain uncharacterized .

Biological Activity

(R)-1-(2,6-Dichloro-benzyl)-pyrrolidin-3-ol is a chiral compound with significant potential in biological applications. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₃Cl₂NO
  • Molecular Weight : 246.13 g/mol
  • Chirality : The (R)-enantiomer is distinct from the (S)-enantiomer, which may exhibit different biological activities.

Antimicrobial Properties

This compound has been studied for its potential antimicrobial and antifungal properties. Research indicates that it may act against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus3.12 - 12.5 μg/mL
Escherichia coli12.5 μg/mL
Candida albicans5 μg/mL

The compound shows promising activity against Staphylococcus aureus and other pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents.

The mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells. It is believed to bind to enzymes or receptors that are critical for microbial viability, thereby inhibiting their function. This interaction can lead to alterations in metabolic pathways, resulting in cell death or growth inhibition.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that the presence of the dichlorobenzyl group enhances the compound's lipophilicity, which is crucial for penetrating bacterial membranes .

Research on Structure-Activity Relationships

Research into structure-activity relationships (SAR) has shown that modifications to the pyrrolidine ring or the benzyl substituent can significantly impact biological activity. For instance, variations in halogen substitutions on the benzyl ring were found to correlate with increased potency against certain bacterial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(2,6-Dichloro-benzyl)-pyrrolidin-3-ol
Reactant of Route 2
(R)-1-(2,6-Dichloro-benzyl)-pyrrolidin-3-ol

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